![molecular formula C15H12N2O5 B6404919 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% CAS No. 1261924-15-5](/img/structure/B6404919.png)
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%
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Overview
Description
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid (MNCP) is an organic compound belonging to the group of carboxylic acids, and is a derivative of benzoic acid. It is a white powder that is soluble in water and is used in a variety of research applications. MNCP is known to have a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Mechanism of Action
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% acts as an inhibitor of several enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. It also acts as an inhibitor of several signal transduction pathways, such as the MAPK and JAK-STAT pathways. In addition, 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% has been shown to inhibit the formation of reactive oxygen species, and to modulate the activity of several transcription factors, such as NF-kB and AP-1.
Biochemical and Physiological Effects
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to modulate the activity of several enzymes and signal transduction pathways, and to have an effect on the expression of several genes.
Advantages and Limitations for Lab Experiments
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% has several advantages for laboratory experiments, such as its low cost, its stability, and its solubility in water. However, it also has several limitations, such as its low solubility in organic solvents, and its potential to interact with other molecules.
Future Directions
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% has potential applications in a variety of areas, such as in the development of new drugs, in the study of diseases, and in the study of environmental toxins. In addition, future research could focus on the development of new synthesis methods for 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%, and on the development of new applications for 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%. Furthermore, future research could focus on the development of new methods to measure the effects of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% on biochemical and physiological processes.
Synthesis Methods
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% can be synthesized using an aqueous solution of 3-(3-aminophenyl)-5-nitrobenzoic acid and methyl iodide. This reaction is a nucleophilic substitution reaction, where the methyl iodide acts as a nucleophile and reacts with the nitro group of the 3-(3-aminophenyl)-5-nitrobenzoic acid. The reaction produces a methyl ester of the 3-(3-aminophenyl)-5-nitrobenzoic acid, which is then hydrolyzed to produce 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%.
Scientific Research Applications
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is used in a variety of scientific research applications, such as in the study of enzyme kinetics, signal transduction, and the study of proteins. It is also used to study the structure and function of proteins, and to study the effects of drugs on the body. 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is also used in the study of diseases, such as cancer, and in the study of the effects of environmental toxins on the body.
properties
IUPAC Name |
3-[3-(methylcarbamoyl)phenyl]-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKOREBTQAGISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690663 |
Source
|
Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-15-5 |
Source
|
Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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